5-Ethynyl-2'-deoxyuridine

Beschreibung

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

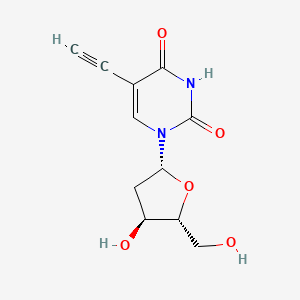

5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEURGJCGCHYFH-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976652 | |

| Record name | 5-Ethynyl-2′-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61135-33-9 | |

| Record name | 5-Ethynyl-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61135-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethynyl-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethynyl-2′-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61135-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYNYL-2'-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G373S00W2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Principle of 5-Ethynyl-2'-deoxyuridine (EdU) Incorporation into DNA: A Technical Guide

Core Principle: A Modern Approach to Measuring DNA Synthesis

5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine, a fundamental building block of DNA.[1][2] The core principle of its use lies in its ability to be incorporated into newly synthesized DNA during the S-phase of the cell cycle by the cell's own enzymatic machinery.[2][3] This process effectively labels cells that are actively dividing. Unlike traditional methods that rely on radioactive isotopes or harsh antibody-based detection, EdU-based assays offer a rapid, sensitive, and streamlined approach to studying cell proliferation, DNA replication, and cell cycle dynamics.[4][5]

The key to EdU's utility is the presence of a terminal alkyne group, which is not found in natural biological systems.[4][6] This unique chemical handle allows for highly specific and efficient detection through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[7][8][] In this reaction, the alkyne group on the incorporated EdU covalently bonds with a fluorescently labeled azide (B81097), resulting in a stable triazole linkage.[4][10] This process yields a strong and specific fluorescent signal, enabling the visualization and quantification of proliferating cells.[2]

A significant advantage of the EdU methodology over the traditional bromodeoxyuridine (BrdU) assay is that it does not require DNA denaturation (using heat or acid) to expose the incorporated nucleoside analog for detection.[11][12] The small size of the fluorescent azide allows it to readily access the EdU within the intact double-stranded DNA structure.[8][10] This gentle detection method preserves cell morphology and integrity, making it compatible with multiplexing, such as co-staining for other cellular markers with antibodies.[12][13]

Mechanism of Incorporation and Detection

The process can be broken down into two main stages: the incorporation of EdU into replicating DNA and the subsequent detection via click chemistry.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of EdU in cell proliferation assays.

Table 1: Comparison of EdU and BrdU Assays

| Feature | EdU Assay | BrdU Assay | Citation |

| Principle | Click Chemistry | Antibody-based | [2][11] |

| DNA Denaturation | Not Required | Required (Harsh) | [4][11][12] |

| Typical Concentration | 1-10 µM | Up to 100 µM | [2] |

| Assay Time | Faster | Slower | [2][14] |

| Sensitivity | High | Lower | [2][14] |

| Multiplexing | Easier | More Difficult | [12][13] |

Table 2: Recommended EdU Concentrations and Incubation Times

| Application | EdU Concentration | Incubation Time | Notes | Citation |

| In Vitro Cell Culture | 10 µM (starting) | 1-2 hours | Optimal concentration and time may vary by cell type. | [15][16] |

| In Vitro (Low Proliferation) | 1-10 µM | Varies | Lower concentrations can be used for sensitive or long-term studies. | [2] |

| In Vivo (Rodent) | 160 µg/g body weight (IP) | 2 hours | Example dosage for rats. | [10] |

Table 3: EdU Toxicity Profile

| Cell Line | Concentration for >99% Viability | Notes | Citation |

| HeLa | ~0.501 µM | Toxicity is cell-line dependent. | [17] |

| 143B | ~0.044 µM | High doses can induce DNA damage and apoptosis. | [1][17] |

| HCT116 | ~0.47 µM | Not recommended for long-term studies due to potential toxicity. | [17] |

Experimental Protocols

A generalized workflow for an in vitro EdU cell proliferation assay is presented below. Specific reagent volumes and incubation times may need to be optimized for different cell types and experimental setups.

Detailed Methodology for In Vitro EdU Assay

This protocol is a compilation based on common procedures for fluorescent microscopy.[15][18]

1. Cell Labeling with EdU:

-

Plate cells on coverslips in a multi-well plate at the desired density and allow them to attach overnight.

-

Prepare a 10 mM stock solution of EdU in DMSO or sterile water.

-

Dilute the EdU stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 10 µM).

-

Replace the existing medium in the wells with the EdU-containing medium.

-

Incubate the cells for the desired period (e.g., 1-2 hours) under standard culture conditions. The optimal incubation time can vary depending on the cell cycle length of the cell type.

2. Cell Fixation and Permeabilization:

-

After incubation, remove the EdU-containing medium.

-

Wash the cells twice with Phosphate Buffered Saline (PBS).

-

Fix the cells by adding 3.7% formaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

-

Remove the formaldehyde solution and wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.

-

Permeabilize the cells by adding 0.5% Triton® X-100 in PBS to each well and incubating for 20 minutes at room temperature.

3. EdU Detection (Click Reaction):

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves combining a reaction buffer, copper sulfate, a fluorescent azide, and a buffer additive.

-

Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.

-

Add the Click-iT® reaction cocktail to each well, ensuring the coverslip is completely covered.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.

4. DNA Staining and Imaging:

-

(Optional) For cell cycle analysis, counterstain the DNA. Remove the wash solution and add a DNA staining solution, such as Hoechst 33342 or DAPI, diluted in PBS.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Remove the DNA stain solution and wash the cells with PBS.

-

Mount the coverslips on microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DNA stain. EdU-positive cells will exhibit fluorescence in the nucleus.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]

- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. salic.med.harvard.edu [salic.med.harvard.edu]

- 6. Monitoring DNA replication in fission yeast by incorporation of 5-ethynyl-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 13. EdU cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 14. interchim.fr [interchim.fr]

- 15. vectorlabs.com [vectorlabs.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Ethynyl-2'-deoxyuridine (EdU)

Introduction

This compound (EdU) is a nucleoside analog of thymidine (B127349) that has become an indispensable tool for assessing DNA synthesis and cell proliferation.[1][2][3][4] It is readily incorporated into newly synthesized DNA by cellular polymerases during the S-phase of the cell cycle.[5][6][7] Unlike its predecessor, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), EdU detection does not require harsh DNA denaturation steps.[1][2][8] Instead, the terminal alkyne group on the EdU molecule allows for its detection via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[2][5][9][10][11][12] This mild detection method preserves cellular morphology and epitopes, enabling straightforward multiplexing with immunofluorescence for more comprehensive analyses.[2][13] This guide provides a detailed overview of EdU's chemical properties, mechanism of action, and experimental protocols for its use in research.

Chemical Structure and Properties

EdU's structure is characterized by a deoxyribose sugar linked to a pyrimidine (B1678525) base (uracil) which is modified with an ethynyl (B1212043) group at the 5-position. This alkyne moiety is the key to its detection via click chemistry.

The key physicochemical properties of EdU are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | [11][14] |

| Molecular Formula | C₁₁H₁₂N₂O₅ | [3][11][14] |

| Molecular Weight | 252.22 - 252.23 g/mol | [3][9][14][15] |

| CAS Number | 61135-33-9 | [3][11][15] |

| Appearance | White to off-white solid | [15] |

| Solubility | Soluble in DMSO (≥25.2 mg/mL or to 100 mM), water (with sonication, ≥11.05 mg/mL), and PBS. | [9][15][16] |

| Purity | ≥95% - 99.82% | [3][9] |

| Extinction Coefficient | 12,000 cm⁻¹M⁻¹ at 288 nm (in methanol) | [2] |

Mechanism of Action and Detection

The utility of EdU is based on a two-step process: incorporation into DNA followed by covalent detection via a click reaction.

-

Incorporation: As a thymidine analog, EdU is transported into the cell and phosphorylated by cellular kinases to form EdU triphosphate. During the S-phase of the cell cycle, DNA polymerase incorporates this triphosphate into newly synthesized DNA strands in place of thymidine triphosphate.[6][7]

-

Detection (Click Chemistry): The ethynyl group of the incorporated EdU serves as a reactive handle. In the presence of a copper(I) catalyst, it undergoes a [3+2] cycloaddition reaction with a fluorescently-labeled azide (B81097) molecule.[9][10][12] This reaction forms a stable triazole ring, covalently attaching the fluorescent probe to the DNA.[2] The small size of the fluorescent azide allows it to readily diffuse into the nucleus and access the DNA without the need for harsh denaturation, preserving the underlying cellular structure.[2][10]

Experimental Protocols

The following is a generalized protocol for detecting cell proliferation using EdU with fluorescence microscopy. Concentrations and incubation times may require optimization depending on the specific cell type and experimental conditions.[17][18]

Key Experimental Parameters

| Parameter | Typical Range | Notes | Reference(s) |

| EdU Concentration | 10 - 20 µM | Optimal concentration should be determined empirically for each cell line. | [16][17][18][19][20] |

| Incubation Time | 1 - 4 hours | Can range from 30 minutes for rapidly dividing cells to 24 hours for in vivo or slow-growing models. | [10][16][17] |

| Fixative | 3.7% - 4% Formaldehyde or Paraformaldehyde in PBS | Standard fixation protocol. | [10][16][17][19] |

| Permeabilization | 0.5% Triton™ X-100 in PBS | Necessary to allow the click reaction components to enter the cell and nucleus. | [17][19] |

| Click Reaction Time | 30 minutes | Incubation at room temperature, protected from light. | [10][17][19] |

Detailed Methodology

A. Reagent Preparation

-

EdU Stock Solution (10 mM): Dissolve EdU powder in high-quality, anhydrous DMSO to make a 10 mM stock solution.[16][19] For example, dissolve 2.52 mg of EdU (MW ~252.2) in 1 mL of DMSO. Aliquot and store at -20°C for up to one year.[2]

-

Fixative (e.g., 4% PFA in PBS): Prepare fresh or use a commercially available solution.

-

Permeabilization Buffer (0.5% Triton X-100 in PBS): Add 500 µL of Triton X-100 to 100 mL of PBS.

-

Wash Buffer (3% BSA in PBS): Dissolve 3 g of Bovine Serum Albumin (BSA) in 100 mL of PBS.

-

Click Reaction Cocktail: This should be prepared fresh immediately before use and in the order listed to ensure proper reaction. The exact volumes will depend on the kit manufacturer, but a typical cocktail for one sample includes a reaction buffer, copper sulfate, a fluorescent azide, and a buffer additive or reducing agent (like ascorbic acid).[10][19]

B. Cell Labeling with EdU

-

Plate cells on coverslips or in a multi-well plate and allow them to adhere overnight.

-

Warm the cell culture medium and the 10 mM EdU stock solution to 37°C.

-

Dilute the EdU stock solution in the culture medium to the desired final concentration (e.g., 10 µM).

-

Remove the existing medium from the cells and replace it with the EdU-containing medium.

-

Incubate the cells for the desired period (e.g., 2 hours) under normal growth conditions (37°C, 5% CO₂).[19]

C. Cell Fixation and Permeabilization

-

Remove the EdU-containing medium.

-

Wash the cells twice with PBS.

-

Add the fixative solution and incubate for 15 minutes at room temperature.[17][19]

-

Remove the fixative and wash the cells twice with Wash Buffer (3% BSA in PBS).[17][19]

-

Add the Permeabilization Buffer and incubate for 20 minutes at room temperature.[17][19]

-

Remove the permeabilization buffer and wash the cells twice with Wash Buffer.

D. EdU Detection (Click Reaction)

-

Prepare the Click Reaction Cocktail according to the manufacturer's instructions immediately before use.

-

Remove the wash solution from the cells and add the Click Reaction Cocktail (e.g., 0.5 mL per well of a 6-well plate).

-

Incubate for 30 minutes at room temperature, protected from light.[17][19]

-

Remove the reaction cocktail and wash the cells once with Wash Buffer.

E. DNA Staining and Imaging

-

(Optional) If desired, counterstain the nuclei with a DNA dye like Hoechst 33342 or DAPI. Dilute the dye in PBS, add to the cells, and incubate for 15-30 minutes.

-

Wash the cells two to three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filters appropriate for the chosen fluorescent azide and DNA counterstain.

References

- 1. Detection of S-phase cell cycle progression using this compound incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies. | Semantic Scholar [semanticscholar.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. 5-ethynyl-2-deoxyuridine - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]

- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. This compound (5-EdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. interchim.fr [interchim.fr]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Invitrogen™ EdU (this compound) | Fisher Scientific [fishersci.ca]

- 14. This compound | C11H12N2O5 | CID 472172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound (5-EdU), Nucleotides for Application in Cell Cycle & Proliferation - Jena Bioscience [jenabioscience.com]

- 16. 5-ethynyl.com [5-ethynyl.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 20. emulatebio.com [emulatebio.com]

The Advent of EdU: A Technical Guide to a Revolution in Cell Proliferation Analysis

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of cell proliferation is a cornerstone of biological research and a critical endpoint in drug discovery. For decades, the gold standard for assessing DNA synthesis has been the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU). However, the advent of 5-ethynyl-2'-deoxyuridine (EdU) and its detection via "click chemistry" has offered a superior alternative, revolutionizing the field with its simplicity, speed, and enhanced sensitivity. This technical guide provides an in-depth exploration of the discovery, mechanism, and application of EdU for monitoring cell proliferation, offering a comprehensive resource for researchers seeking to leverage this powerful technology.

From Radioactivity to a Click: A Brief History of Measuring DNA Synthesis

The journey to accurately measure DNA synthesis began with the use of radiolabeled nucleosides, most notably [3H]-thymidine. While effective, this method was fraught with challenges, including the hazards of handling radioactive materials and the laborious and time-consuming nature of autoradiography.

The development of the BrdU immunoassay in the 1980s marked a significant step forward. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected using specific antibodies. This technique eliminated the need for radioisotopes and allowed for the analysis of individual cells. However, the BrdU method has a major drawback: the incorporated BrdU is hidden within the DNA double helix, necessitating harsh DNA denaturation steps (using acid or heat) to expose the epitope for antibody binding. These harsh treatments can damage cellular morphology, disrupt other cellular epitopes for multiplexing, and introduce variability into the assay.

The EdU Breakthrough: Simplicity and Power in a Click

In 2008, a seminal paper by Salic and Mitchison introduced a novel method for detecting DNA synthesis that circumvented the limitations of the BrdU assay. This new technique utilized this compound (EdU), a thymidine analog containing a terminal alkyne group. The key innovation lay in the detection method: a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[1]

This bioorthogonal reaction is highly specific and efficient, allowing for the covalent attachment of a fluorescently labeled azide (B81097) to the alkyne group of the incorporated EdU. The small size of the azide probe allows it to readily access the EdU within the DNA without the need for denaturation, preserving cellular integrity and simplifying the experimental workflow.[2]

Mechanism of Action: Hijacking the Salvage Pathway

EdU, like thymidine and BrdU, is incorporated into newly synthesized DNA during the S-phase of the cell cycle through the nucleotide salvage pathway. This pathway allows cells to recycle nucleosides from the breakdown of DNA and RNA.

The process begins with the transport of EdU across the cell membrane. Once inside the cell, it is sequentially phosphorylated by cellular kinases to form EdU-triphosphate. DNA polymerases then recognize EdU-triphosphate as an analog of deoxythymidine triphosphate (dTTP) and incorporate it into the replicating DNA strand.[3][4]

References

The Core Mechanism of EdU Labeling: A Technical Guide for Researchers

An in-depth exploration of 5-ethynyl-2'-deoxyuridine (EdU) for the detection of newly synthesized DNA, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application, protocols, and advantages over traditional methods.

The accurate measurement of DNA synthesis is fundamental to understanding cellular processes such as proliferation, differentiation, and DNA repair. For decades, the gold standard for this has been the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA, followed by immunodetection. However, the advent of this compound (EdU) and its detection via "click chemistry" has revolutionized the field, offering a more rapid, sensitive, and versatile alternative. This technical guide delves into the core principles of EdU labeling, providing detailed experimental protocols, quantitative comparisons with BrdU, and visualizations of its application in studying critical signaling pathways.

The Chemistry at the Core: EdU and the Click Reaction

EdU is a nucleoside analog of thymidine, which is readily incorporated into newly synthesized DNA by cellular DNA polymerases during the S-phase of the cell cycle.[1][2][3] What sets EdU apart is the presence of a terminal alkyne group. This small, biologically inert functional group serves as a handle for a highly specific and efficient chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3]

The detection of incorporated EdU involves a two-step process:

-

Incorporation: Cells or tissues are incubated with EdU, which is taken up by proliferating cells and integrated into their DNA.

-

Detection: After fixation and permeabilization, a fluorescently labeled azide (B81097) is introduced. In the presence of a copper(I) catalyst, the azide rapidly and covalently "clicks" onto the alkyne group of EdU, forming a stable triazole ring. This reaction is highly specific and occurs under mild conditions, preserving cellular morphology and antigenicity.[3][4]

This elegant chemical ligation allows for the direct and robust labeling of cells that have undergone DNA synthesis.

Quantitative Comparison: EdU vs. BrdU

The superiority of the EdU labeling technique over the traditional BrdU method is evident in several key performance metrics. The primary advantage of EdU is that it does not require the harsh DNA denaturation step (typically using acid or heat) necessary for the anti-BrdU antibody to access its epitope.[2][4][5] This gentle protocol leads to better preservation of cellular and tissue morphology, higher signal-to-noise ratios, and a significantly shorter and simpler workflow.[2][5]

| Parameter | EdU (this compound) | BrdU (5-bromo-2'-deoxyuridine) | References |

| Detection Method | Copper(I)-catalyzed click chemistry with a fluorescent azide. | Immunodetection with a specific anti-BrdU antibody. | [2][3] |

| DNA Denaturation | Not required. | Required (acid, heat, or DNase treatment). | [4][5] |

| Protocol Duration | Significantly shorter (typically 1.5-2 hours post-incubation). | Longer (can be over 4 hours, often with an overnight antibody incubation). | [5][6] |

| Signal-to-Noise Ratio | Generally higher and more consistent. A 30-minute pulse with 10 µM EdU can yield a signal-to-noise ratio of ≥ 20. | Can be variable due to incomplete denaturation and antibody penetration. | [2][3][7] |

| Labeling Efficiency | High sensitivity, allowing for the use of lower concentrations (e.g., 10 µM) and shorter pulse times. | May require higher concentrations and longer incubation times for robust detection. | [1] |

| Multiplexing Compatibility | Excellent. The mild protocol preserves epitopes for subsequent immunofluorescence. | Can be challenging. DNA denaturation can damage or destroy epitopes of other target proteins. | [4][5] |

| Potential Cytotoxicity | Can induce a DNA damage response and cell cycle arrest, particularly with long-term exposure or in sensitive cell lines like mouse embryonic stem cells. | Also known to have cytotoxic effects and can influence cell viability and proliferation. | [8][9] |

Detailed Experimental Protocols

The following are generalized protocols for EdU labeling in cultured cells for fluorescence microscopy and flow cytometry. It is crucial to optimize parameters such as EdU concentration and incubation time for each specific cell type and experimental condition.

Protocol 1: EdU Labeling for Fluorescence Microscopy

This protocol is suitable for visualizing proliferating cells on coverslips.

Materials:

-

EdU solution (e.g., 10 mM stock in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail components:

-

Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer

-

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM. Incubate for a duration appropriate for the cell type's doubling time (e.g., 1-2 hours).[10]

-

Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[10]

-

Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst 33342) according to the manufacturer's recommendations.

-

Mounting: Wash the cells with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: EdU Labeling for Flow Cytometry

This protocol is designed for the quantitative analysis of cell proliferation in a cell suspension.

Materials:

-

EdU solution (e.g., 10 mM stock in DMSO)

-

Cell culture medium

-

PBS containing 1% Bovine Serum Albumin (BSA)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., saponin-based buffer)

-

Click reaction cocktail components (as above)

-

DNA content stain (e.g., Propidium Iodide or DAPI)

-

RNase A

Procedure:

-

Cell Culture and Labeling: Culture cells in suspension or detach adherent cells. Add EdU to the culture medium to a final concentration of 10 µM and incubate for the desired time (e.g., 1-2 hours).[11]

-

Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the cells once with PBS containing 1% BSA.

-

Fixation: Resuspend the cell pellet in a fixative solution and incubate for 15 minutes at room temperature.

-

Permeabilization: Centrifuge the cells and resuspend them in a permeabilization buffer. Incubate for 15 minutes at room temperature.

-

Click Reaction: Centrifuge the cells and resuspend them in the freshly prepared click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells once with permeabilization buffer.

-

DNA Staining: Resuspend the cells in a solution containing a DNA content stain and RNase A. Incubate for 15-30 minutes at room temperature.

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore and DNA stain.

Visualizing Signaling Pathways with EdU Labeling

EdU labeling is a powerful tool for investigating the effects of various signaling pathways on cell proliferation and DNA synthesis. By combining EdU incorporation with the detection of key signaling proteins, researchers can gain insights into the mechanisms that regulate cell cycle progression and DNA damage responses.

The MAPK/ERK Pathway and Cell Proliferation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation in response to growth factors.[12] Inhibition of this pathway is a common strategy in cancer therapy. EdU labeling can be used to assess the efficacy of MAPK/ERK pathway inhibitors.

The PI3K/Akt Pathway and Cell Cycle Progression

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation.[11][13] Its dysregulation is frequently observed in cancer. EdU labeling can be employed to monitor changes in cell cycle progression following modulation of the PI3K/Akt pathway.

DNA Damage Response: ATM/ATR and p53 Signaling

In response to DNA damage, cells activate complex signaling networks, including the ATM/ATR and p53 pathways, to arrest the cell cycle and initiate DNA repair.[14][15] EdU can be used to label sites of DNA synthesis during DNA repair or to assess the effectiveness of cell cycle arrest induced by these pathways.

Conclusion

The this compound (EdU) labeling method, based on the principles of click chemistry, offers a robust, sensitive, and efficient means of detecting newly synthesized DNA. Its advantages over the traditional BrdU technique, including a milder and faster protocol and enhanced compatibility with multiplexing, have established it as an indispensable tool in modern cell biology and drug discovery. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to implement this powerful technology in their studies of cell proliferation, DNA repair, and the intricate signaling pathways that govern these fundamental cellular processes. As research continues to unravel the complexities of cellular function, the versatility and reliability of EdU labeling will undoubtedly play a crucial role in future discoveries.

References

- 1. Fluctuations in p53 signaling allow escape from cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. altretamine.com [altretamine.com]

- 3. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Quantification of cell cycle kinetics by EdU (5-ethynyl-2′-deoxyuridine)-coupled-fluorescence-intensity analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Measuring S-Phase Duration from Asynchronous Cells Using Dual EdU-BrdU Pulse-Chase Labeling Flow Cytometry [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EDD induces cell cycle arrest by increasing p53 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to EdU Click Chemistry: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles of 5-ethynyl-2'-deoxyuridine (EdU) click chemistry, a powerful and versatile method for assessing cell proliferation. We will delve into the underlying chemical reaction, provide detailed experimental protocols for various applications, and offer troubleshooting guidance to ensure robust and reproducible results.

Introduction: A Superior Alternative for Proliferation Analysis

Measuring de novo DNA synthesis is a cornerstone of cell proliferation research, crucial for understanding cell health, genotoxicity, and the efficacy of therapeutic agents.[1] Historically, this has been achieved using methods like [³H]-thymidine incorporation or 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling.[1] However, these techniques present significant drawbacks, including the use of radioactive materials and harsh DNA denaturation steps that can compromise sample integrity and are often incompatible with other staining methods.[2]

EdU click chemistry has emerged as a superior alternative, offering a faster, more sensitive, and streamlined workflow.[3][4] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[5] Its detection is based on a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry," where a fluorescent azide (B81097) covalently binds to the alkyne group of EdU.[5][6] This method eliminates the need for DNA denaturation, thus preserving cellular and tissue architecture and allowing for multiplexing with other fluorescent probes and antibodies.[2][3]

The Core Principle: The Click Reaction

The fundamental principle of EdU detection lies in the bioorthogonal CuAAC reaction.[7] This reaction occurs between the terminal alkyne group on the incorporated EdU and an azide-conjugated fluorescent dye. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) sulfate (B86663) (CuSO₄) salt by a reducing agent, such as sodium ascorbate.[6] This forms a stable triazole ring, covalently linking the fluorescent probe to the EdU-labeled DNA.[3]

Quantitative Comparison: EdU vs. BrdU

The advantages of the EdU assay over the traditional BrdU method are significant, primarily due to the elimination of the harsh DNA denaturation step required for antibody-based BrdU detection. This results in a simpler, faster protocol with improved preservation of cellular morphology and antigenicity.

| Parameter | EdU Assay | BrdU Assay | Reference(s) |

| Detection Method | Copper-catalyzed click chemistry | Antibody-based (immunocytochemistry) | [2][3] |

| DNA Denaturation | Not required | Required (e.g., HCl, heat, DNase) | [2] |

| Protocol Duration | Shorter (< 2 hours for staining) | Longer (can be > 4 hours) | [2][3] |

| Signal-to-Noise Ratio | Superior | Variable, prone to higher background | [3][4] |

| Multiplexing | Highly compatible with immunofluorescence | Limited due to potential epitope damage | [3][8] |

| Sensitivity | High, detects low levels of proliferation | Lower, may require higher analog concentration | [9] |

| Reagent Penetration | Excellent (small molecule dye) | Limited (large antibody) | [2][6] |

| Cell Morphology | Well-preserved | Can be compromised | [5] |

Experimental Protocols

The following are detailed protocols for EdU labeling and detection in cultured cells and in vivo. Note that optimal conditions, such as EdU concentration and incubation time, may vary depending on the cell type, model organism, and experimental goals.

EdU Labeling and Detection in Cultured Cells (for Microscopy)

Materials:

-

EdU (this compound)

-

DMSO or PBS for EdU stock solution

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.5% Triton™ X-100 in PBS

-

Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS

-

Click Reaction Cocktail (prepare fresh):

-

Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Copper (II) Sulfate (CuSO₄)

-

Fluorescent Azide

-

Reducing Agent (e.g., Sodium Ascorbate)

-

-

Nuclear Counterstain (e.g., DAPI, Hoechst 33342)

-

Mounting Medium

Procedure:

-

EdU Labeling:

-

Prepare a 10 mM stock solution of EdU in high-quality DMSO or PBS.[3]

-

Add EdU to the cell culture medium to a final concentration of 10 µM. This may need optimization (typically 1-20 µM).[10][11]

-

Incubate cells for a duration appropriate for your cell type (e.g., 1-2 hours for rapidly dividing cells). Avoid disturbing the cells during this period.[1][12]

-

-

Fixation and Permeabilization:

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. A typical recipe for one sample (0.5 mL) is:

Component Volume Final Concentration Click Reaction Buffer 430 µL - CuSO₄ (from stock) 20 µL 0.5-1 mM Fluorescent Azide (from stock) 2.5 µL 1-100 µM | Reducing Agent (from stock) | 50 µL | 50-100 mM |

-

Note: Add components in the order listed. Add the reducing agent last.[6]

-

Remove the final PBS wash and add 0.5 mL of the click reaction cocktail to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.[12]

-

-

Washing and Staining:

References

- 1. benchchem.com [benchchem.com]

- 2. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling | Springer Nature Experiments [experiments.springernature.com]

- 5. EdU Assay | Kit for Cell Proliferation Analysis [baseclick.eu]

- 6. interchim.fr [interchim.fr]

- 7. Development of a Click-Chemistry Reagent Compatible with Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. researchgate.net [researchgate.net]

Foundational Research on EdU Applications in Neuroscience: A Technical Guide

This technical guide provides an in-depth overview of the core principles and applications of 5-ethynyl-2'-deoxyuridine (EdU) in neuroscience research. It is intended for researchers, scientists, and drug development professionals who are looking to utilize this powerful tool for studying cell proliferation and neurogenesis.

Introduction to this compound (EdU)

What is EdU?

This compound (EdU) is a nucleoside analog of thymidine.[1] During the S-phase of the cell cycle, EdU is incorporated into newly synthesized DNA by cellular machinery.[2][3] This characteristic makes it an excellent marker for identifying cells that are actively dividing.

The "Click" Chemistry Principle for EdU Detection

The detection of incorporated EdU is based on a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[4][5] The ethynyl (B1212043) group on the EdU molecule reacts with a fluorescently labeled azide (B81097), forming a stable covalent bond.[4][6] This reaction is highly specific and efficient, allowing for robust and sensitive detection of EdU-labeled DNA.[1][4] Because the fluorescent azide is small, it can easily penetrate tissues and cellular structures, eliminating the need for harsh DNA denaturation steps.[4][6]

Core Advantages of EdU in Neuroscience Research

The EdU method offers several significant advantages over the traditional 5-bromo-2'-deoxyuridine (B1667946) (BrdU) technique for labeling proliferating cells.

Comparison with Bromodeoxyuridine (BrdU)

The primary drawback of the BrdU method is the requirement for a harsh DNA denaturation step, typically using hydrochloric acid or heat, to expose the incorporated BrdU to its antibody.[6][7] These conditions can damage the structural integrity of the tissue and may destroy cellular epitopes, potentially interfering with subsequent immunohistochemical staining.[6][8]

In contrast, the EdU detection method does not require DNA denaturation, thus preserving the morphology of the tissue and the antigenicity of other cellular markers.[5][6] This makes EdU highly compatible with co-labeling for various molecular markers.[6] Furthermore, the "click" reaction for EdU detection is significantly faster than the antibody-based detection of BrdU, which often requires overnight incubations.[6][9] Studies have shown that EdU is as effective as BrdU in labeling proliferating cells, with a comparable number of labeled cells observed in the adult hippocampus.[6][10]

Key Applications in Neuroscience

Studying Adult Neurogenesis and Cell Proliferation

EdU is a reliable tool for studying adult neurogenesis, particularly in regions like the dentate gyrus of the hippocampus.[2][6] It has been used to map the locations of proliferating cells throughout the entire adult mouse brain.[2] The number of EdU-positive cells can be used as a measure of cell proliferation and can be assessed in response to various stimuli, such as voluntary exercise or stress.[6][10]

Fate Determination of Newborn Cells

A key application of EdU is to determine the ultimate fate of newly divided cells. By combining EdU labeling with immunohistochemistry for cell-type-specific markers, researchers can identify what type of cells the EdU-labeled progenitors differentiate into. For example, co-labeling with NeuN, a marker for mature neurons, can confirm the differentiation of newborn cells into neurons.[6] Similarly, co-staining with GFAP, an astrocyte marker, can identify newly generated glial cells.[6][11]

Dual-Labeling Techniques for Temporal Analysis

EdU can be used in conjunction with BrdU to track two different populations of cells that were generated at different time points.[6][9] This dual-labeling approach is a valuable tool for studying the temporal dynamics of cell proliferation and differentiation.[6] It is important to note that in dual-pulse labeling experiments, EdU should be administered before BrdU, as BrdU is preferentially incorporated over EdU.[12]

Quantitative Data Summary

The following tables summarize quantitative data from foundational studies comparing EdU and BrdU in neuroscience research.

Table 1: Comparative Analysis of EdU and BrdU Labeling in the Adult Mouse Hippocampus [6]

| Treatment Group | Thymidine Analog | Mean Number of Labeled Cells (± SEM) in the Dentate Gyrus |

| Control | EdU (200 mg/kg) | 1284 ± 124 |

| Control | BrdU (243.5 mg/kg) | 1236 ± 116 |

| Voluntary Exercise | EdU (200 mg/kg) | 1661 ± 135 |

| Voluntary Exercise | BrdU (243.5 mg/kg) | 1767 ± 172 |

Data from a study comparing the number of labeled cells in the dentate gyrus of control and running mice after a single injection of either EdU or an equimolar dose of BrdU. The results show no significant difference between the number of EdU-positive and BrdU-positive cells in both groups.

Table 2: Dose-Dependent Labeling of Proliferating Cells with EdU [6]

| Treatment Group | EdU Dose (mg/kg) | Mean Number of Labeled Cells (± SEM) in the Dentate Gyrus |

| Control | 50 | 1189 ± 107 |

| Control | 100 | 1243 ± 119 |

| Control | 200 | 1284 ± 124 |

| Voluntary Exercise | 50 | 1598 ± 128 |

| Voluntary Exercise | 100 | 1633 ± 131 |

| Voluntary Exercise | 200 | 1661 ± 135 |

This table demonstrates a slight dose-dependent increase in the number of EdU-positive cells in the dentate gyrus of both control and running mice.

Detailed Experimental Protocols

The following are generalized protocols adapted from published research.[6][12][13] Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vivo EdU Administration and Tissue Preparation

-

EdU Administration: Dissolve EdU in a suitable vehicle (e.g., sterile saline). Administer to the animal via intraperitoneal (IP) injection. The dosage may need to be optimized, but a common starting point is 50-200 mg/kg body weight.[6]

-

Tissue Harvest and Fixation: At the desired time point after EdU injection, perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fixation and Cryoprotection: Post-fix the brain in 4% PFA overnight at 4°C. Subsequently, cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS until it sinks.

-

Sectioning: Freeze the brain and cut coronal sections (e.g., 20-40 µm thick) using a cryostat. Mount the sections on slides.

Protocol 2: EdU Staining of Brain Tissue Sections (Click Reaction)

-

Fixation: Fix the mounted brain sections with 4% PFA in PBS for 15 minutes at room temperature.[6]

-

Washing: Wash the sections twice with 3% bovine serum albumin (BSA) in PBS.[6]

-

Permeabilization: Permeabilize the sections with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[6]

-

Washing: Wash the sections twice with 3% BSA in PBS.[6]

-

Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., from Thermo Fisher Scientific). Incubate the sections in the reaction cocktail for 30 minutes at room temperature, protected from light.[6][13]

-

Washing: Wash the sections with PBS.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342. Mount the coverslips using an appropriate mounting medium.

Protocol 3: Combined EdU and BrdU Staining[6]

-

EdU Staining: Perform EdU staining as described in Protocol 2 (steps 1-5).

-

DNA Denaturation: After the Click-iT® reaction, incubate the sections in 2 N HCl for 60 minutes at 37°C to denature the DNA.[6]

-

Neutralization: Neutralize the sections with 0.1 M boric acid (pH 8.5) for 30 minutes.[6]

-

BrdU Staining: Proceed with standard immunohistochemistry for BrdU, including blocking, incubation with an anti-BrdU primary antibody, and incubation with a fluorescently labeled secondary antibody.

-

Washing, Counterstaining, and Mounting: Complete the staining as described in Protocol 2.

Protocol 4: Combined EdU Staining and Immunohistochemistry (e.g., NeuN)[6]

-

EdU Staining: Perform EdU staining as described in Protocol 2 (steps 1-6).

-

Immunohistochemistry:

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Primary Antibody: Incubate the sections with the primary antibody (e.g., anti-NeuN) diluted in the blocking solution overnight at 4°C.

-

Washing: Wash the sections three times with PBS.

-

Secondary Antibody: Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

-

-

Washing, Counterstaining, and Mounting: Complete the staining as described in Protocol 2.

Visualized Workflows and Concepts

The following diagrams illustrate key concepts and workflows related to the use of EdU in neuroscience.

References

- 1. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Proliferation and Neurogenesis in Adult Mouse Brain | PLOS One [journals.plos.org]

- 3. This compound (5-EdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 4. pnas.org [pnas.org]

- 5. EdU Labeling Detects Proliferating Cells in the Regenerating Avian Cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Evaluation of this compound staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Figure 7 from Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system | Semantic Scholar [semanticscholar.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

In Vivo Cell Tracking Using EdU: An In-Depth Technical Guide

This guide provides a comprehensive overview of exploratory studies utilizing 5-ethynyl-2'-deoxyuridine (EdU) for in vivo cell tracking. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of EdU labeling, offers detailed experimental protocols, presents quantitative data from various studies, and visualizes the interplay of this technique with key signaling pathways.

Introduction: The Power of EdU for In Vivo Cell Proliferation Analysis

The study of cell proliferation, differentiation, and migration within a living organism is fundamental to understanding developmental biology, tissue homeostasis, and disease progression. EdU, a nucleoside analog of thymidine (B127349), has emerged as a powerful tool for these investigations.[1] During the S-phase of the cell cycle, EdU is incorporated into newly synthesized DNA.[2] Unlike its predecessor, bromodeoxyuridine (BrdU), EdU is detected through a bio-orthogonal "click" chemistry reaction.[1][3] This copper-catalyzed reaction involves the covalent bonding of a fluorescently labeled azide (B81097) to the alkyne group of EdU, a process that is highly specific and efficient.[2][3]

The key advantage of the EdU detection method is its mildness; it does not require the harsh DNA denaturation steps (using acid or heat) that are necessary for BrdU antibody detection.[4][5] This preserves the structural integrity of cells and tissues, allowing for better morphology and compatibility with the simultaneous detection of other cellular markers through immunofluorescence.[3][4]

EdU vs. BrdU: A Comparative Analysis for In Vivo Studies

The choice between EdU and BrdU for in vivo cell tracking depends on the specific experimental needs. While BrdU has been a long-standing and reliable method, EdU offers several significant advantages.

| Feature | EdU (this compound) | BrdU (5-bromo-2'-deoxyuridine) |

| Detection Method | Copper-catalyzed "click" chemistry with a fluorescent azide.[2][3] | Antibody-based detection (immunohistochemistry).[3][4] |

| DNA Denaturation | Not required, preserving cellular and tissue morphology.[4][5] | Required (acid, heat, or DNase treatment), which can alter epitopes and morphology.[3][5] |

| Protocol | Shorter and simpler detection process.[3] | Longer and more complex protocol.[3] |

| Sensitivity | High sensitivity, allowing for lower doses and shorter pulse times.[2] | Generally requires higher concentrations for robust detection.[2] |

| Multiplexing | Highly compatible with multiplexing and co-staining for other antigens.[6] | Limited compatibility due to harsh denaturation steps that can destroy other epitopes.[3] |

| Potential Toxicity | Can induce DNA damage and cell cycle arrest at higher concentrations.[7] | Also exhibits toxicity, but some studies suggest it is less toxic than EdU for long-term studies. |

Considerations for In Vivo EdU Studies: Potential Toxicity

While EdU is a powerful tool, it is crucial to be aware of its potential for cytotoxicity, especially in long-term studies. As a thymidine analog, its incorporation into DNA can induce DNA damage responses, leading to cell cycle arrest and apoptosis in a dose-dependent manner.[7] Studies have shown that the toxicity of EdU can vary between different cell lines and in vivo models. Therefore, it is essential to perform dose-response experiments to determine the optimal EdU concentration that provides robust labeling with minimal toxic effects for the specific biological system under investigation.[8] For long-term tracking studies, it is advisable to use the lowest effective dose of EdU.

Experimental Protocols for In Vivo EdU Cell Tracking

The following are generalized protocols for EdU administration and detection in animal models. It is imperative to optimize these protocols for your specific animal model, tissue of interest, and experimental goals.

EdU Administration

EdU can be delivered to animals through various routes, including intraperitoneal (IP) injection, intravenous (IV) injection, subcutaneous injection, or administration in drinking water.[9][10]

Example Protocol for Intraperitoneal Injection in Mice:

-

Preparation of EdU Solution: Dissolve EdU in sterile phosphate-buffered saline (PBS) or another appropriate vehicle to a final concentration of 1 mg/ml.[1] Ensure complete dissolution.

-

Dosage Calculation: The optimal dose should be determined empirically. A common starting point for mice is an IP injection of 100-200 µl of the 1 mg/ml EdU solution.[1]

-

Injection: Restrain the mouse appropriately and administer the EdU solution via intraperitoneal injection using a sterile syringe and needle.

-

Pulse-Chase: For pulse-chase experiments, the "pulse" is the time of EdU administration. The "chase" period is the time between the EdU injection and tissue harvesting. The length of the pulse and chase will depend on the cell cycle length of the cells being studied and the experimental question.

Tissue Processing

Tissues can be processed as either frozen sections or formalin-fixed, paraffin-embedded (FFPE) sections.

For FFPE Sections:

-

Tissue Harvest and Fixation: Euthanize the animal at the desired time point and perfuse with PBS followed by 4% paraformaldehyde (PFA) in PBS. Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.

-

Paraffin (B1166041) Embedding: Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin wax according to standard histological procedures.

-

Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on slides.

EdU Detection (Click Chemistry)

This protocol is based on the use of a commercial Click-iT™ EdU Imaging Kit.

-

Deparaffinization and Rehydration (for FFPE sections): Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Permeabilization: Incubate the sections in a permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS) for 20 minutes at room temperature.

-

Click-iT® Reaction Cocktail: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.

-

Incubation: Cover the tissue sections with the Click-iT® reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[9]

-

Washing: Wash the sections twice with 3% BSA in PBS.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as Hoechst 33342 or DAPI. Wash the sections in PBS and mount with an appropriate mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope.

Quantitative Data from In Vivo EdU Studies

The following tables summarize quantitative data from various studies that have utilized EdU for in vivo cell tracking in different animal models.

Table 1: EdU Administration and Detection in Mice

| Tissue/Organ | EdU Dosage | Administration Route | Pulse Duration | Key Findings | Reference |

| Small Intestine and Brain | 100–200 μg in PBS | Intraperitoneal | 24–96 hours | Successful labeling of proliferating cells in both tissues. | [10] |

| Colon | 1 mg/mouse | Intraperitoneal | 4–144 hours | Demonstrated the utility of EdU in tracking immune cell proliferation in the gut. | [10] |

| Embryonic Brain | 20 µg/g body weight | Intraperitoneal (to pregnant dams) | 1–2 days | Effective for dual-labeling studies with BrdU to track neuronal development. | [10] |

| Xenograft Tumor (MCF-7) | 50 mg/kg | Intraperitoneal | 6-12 hours | Determined the optimal dose and time for labeling proliferating tumor cells. | [8] |

| Dentate Gyrus | Dose-dependent | Not specified | Not specified | Voluntary exercise significantly increased the number of EdU-positive cells. | [11] |

Table 2: Dual Labeling with EdU and BrdU in Mice

| Tissue/Organ | EdU Dosage | BrdU Dosage | Administration Details | Key Findings | Reference |

| Embryonic Brain | 20 µg/g body weight | 200 µg/g body weight | Intraperitoneal injection into pregnant dams. | Enabled the distinction of cell populations that were proliferating at different time points during embryonic development. | [10] |

| Adult Brain | 7.5 mg/mL, 0.1 mL/10 g | 7.5 mg/mL, 0.1 mL/10 g | EdU administered at 0-20 hours, followed by BrdU at 24-44 hours via intraperitoneal injection. | Successfully tracked the fate of newly generated cells over time. | [10] |

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow of in vivo EdU cell tracking and its application in studying key signaling pathways involved in cell proliferation and fate determination.

Experimental Workflow

Caption: Experimental workflow for in vivo EdU cell tracking.

Wnt Signaling Pathway and Cell Proliferation

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis by regulating cell proliferation, among other processes.[12][13] Studies have utilized EdU to track the proliferation of intestinal epithelial cells, which is known to be regulated by the Wnt pathway.[9]

References

- 1. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]

- 3. benchchem.com [benchchem.com]

- 4. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo EdU Cell Proliferation Assay for Flow Cytometry [baseclick.eu]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 13. promegaconnections.com [promegaconnections.com]

Methodological & Application

Application Notes: EdU Staining for Proliferation Analysis in Cultured Cells

Introduction

Analysis of cell proliferation is a fundamental aspect of biological research, with critical applications in fields ranging from cancer biology to regenerative medicine and toxicology. 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active DNA synthesis (S-phase of the cell cycle).[1][2] This incorporation provides a reliable method for detecting and quantifying proliferating cells. Unlike the traditional BrdU (Bromodeoxyuridine) method, which requires harsh DNA denaturation steps, EdU detection is based on a bio-orthogonal "click" chemistry reaction.[1][3][4] This mild and highly specific covalent reaction occurs between the alkyne group of EdU and a fluorescently labeled azide (B81097), resulting in a stable triazole linkage.[2][3] The streamlined protocol preserves cell morphology and allows for multiplexing with other fluorescent probes, such as antibodies for immunofluorescence or DNA dyes for cell cycle analysis.[3][4]

These application notes provide a detailed, step-by-step protocol for EdU staining in cultured cells for analysis by fluorescence microscopy.

Principle of EdU Detection

The EdU staining protocol is a two-step process. First, cultured cells are incubated with EdU, which is incorporated into the DNA of proliferating cells. Subsequently, the cells are fixed and permeabilized to allow access of the detection reagents to the nucleus. The incorporated EdU is then detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly referred to as a "click" reaction. In this reaction, a fluorescent azide covalently binds to the alkyne group of EdU. The resulting fluorescence is directly proportional to the amount of DNA synthesis and can be visualized using fluorescence microscopy.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents

-

EdU (this compound): Typically prepared as a 10 mM stock solution in DMSO or PBS.[5][6]

-

Fluorescent Azide: Compatible with the click reaction (e.g., Alexa Fluor™ 488 Azide, Alexa Fluor™ 647 Azide). Prepare a stock solution as per the manufacturer's instructions, usually in DMSO.[5][7]

-

Copper (II) Sulfate (CuSO₄): Typically a 100 mM stock solution in deionized water.[1]

-

Reducing Agent: (e.g., Sodium Ascorbate). Must be prepared fresh as a stock solution (e.g., 100 mM in deionized water) immediately before use, as it is prone to oxidation.[7]

-

Fixation Solution: 3.7-4% Paraformaldehyde (PFA) in PBS.[8]

-

Wash Buffer: Phosphate-Buffered Saline (PBS).

-

Blocking/Wash Solution: 3% Bovine Serum Albumin (BSA) in PBS.[7]

-

Nuclear Counterstain (Optional): DAPI or Hoechst 33342.[7][8]

-

Mounting Medium.

-

Cultured cells on coverslips or in imaging-compatible plates.

Step-by-Step Procedure

-

EdU Labeling:

-

Culture cells to the desired confluency on coverslips or in an appropriate imaging plate.

-

Prepare a working solution of EdU in pre-warmed complete culture medium. A final concentration of 10 µM is a good starting point for most cell lines.[7][9]

-

Remove the existing culture medium and replace it with the EdU-containing medium.

-

Incubate the cells for a period appropriate for your cell type's doubling time (e.g., 1-2 hours) under standard culture conditions.[8] The optimal incubation time may need to be determined empirically.[9]

-

-

Fixation and Permeabilization:

-

Following EdU incubation, remove the labeling medium and wash the cells twice with PBS.[8]

-

Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[5][8]

-

Remove the fixation solution and wash the cells twice with 3% BSA in PBS.[7]

-

Permeabilize the cells by adding 0.5% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.[5][7]

-

-

Click Reaction:

-

Important: Prepare the Click Reaction Cocktail immediately before use.[8] The components should be added in the specified order to ensure proper reaction. For a 500 µL reaction cocktail:

-

430 µL PBS

-

20 µL Copper (II) Sulfate solution (from 100 mM stock)

-

2.5 µL Fluorescent Azide (from stock)

-

50 µL Reducing Agent solution (from 100 mM stock)

-

-

Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[7]

-

Add the Click Reaction Cocktail to the cells, ensuring the entire surface is covered.

-

Incubate for 30 minutes at room temperature, protected from light.[7][10]

-

-

Washing and Nuclear Staining (Optional):

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and nuclear stain.

-

Data Summary and Optimization

The following table provides a summary of typical concentrations and incubation times. It is recommended to optimize these parameters for each specific cell line and experimental setup.[9]

| Parameter | Recommended Range | Typical Starting Point | Notes |

| EdU Concentration | 1-20 µM | 10 µM | Higher concentrations may be toxic. Optimize for your cell type.[2][7] |

| EdU Incubation Time | 30 minutes - 24 hours | 1-2 hours | Dependent on the cell cycle length of your cells.[2][8] |

| Fixation Time | 10-20 minutes | 15 minutes | Over-fixation can mask epitopes if performing subsequent immunofluorescence. |

| Permeabilization Time | 15-30 minutes | 20 minutes | Insufficient permeabilization can lead to weak signal.[8] |

| Click Reaction Time | 20-40 minutes | 30 minutes | Ensure protection from light to prevent fluorophore bleaching.[7] |

| Nuclear Stain Conc. | 1-10 µg/mL | 1-5 µg/mL | Titrate to achieve optimal nuclear staining without high background.[7] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | - Inefficient EdU incorporation- Incomplete permeabilization- Inactive click reaction cocktail | - Increase EdU concentration or incubation time.- Optimize permeabilization step.- Prepare fresh reducing agent solution for the click reaction.[8][10] |

| High Background | - Incomplete washing- Non-specific binding of the fluorescent azide | - Increase the number and duration of wash steps.- Ensure the fluorescent azide is fully dissolved.[8] |

| Punctate Staining | - Aggregation of the fluorescent azide- Precipitation of the click reaction cocktail | - Centrifuge the fluorescent azide stock solution before use.- Prepare the click reaction cocktail fresh and use immediately.[8] |

Conclusion

The EdU staining protocol offers a robust and sensitive method for assessing cell proliferation in cultured cells. Its mild reaction conditions and compatibility with other fluorescent probes make it a versatile tool for a wide range of applications in cell biology and drug discovery. By following this detailed protocol and optimizing key parameters, researchers can obtain reliable and reproducible data on cellular proliferation.

References

- 1. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 4. EdU Cell Proliferation Assay for Flow Cytometry [baseclick.eu]

- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for EdU-Based Cell Cycle Analysis by Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Analysis of the cell cycle is fundamental to understanding cellular health, proliferation, and the effects of therapeutic agents. 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] This method offers a powerful and efficient alternative to the traditional bromodeoxyuridine (BrdU) assay for assessing cell proliferation. Unlike the BrdU assay, which requires harsh DNA denaturation steps, the EdU assay utilizes a gentle, copper-catalyzed "click" chemistry reaction to detect the incorporated EdU.[1][2][3] This preserves cell morphology and allows for multiplexing with other fluorescent probes, such as antibodies against surface and intracellular markers.[3][4]

The core principle of the EdU assay involves the incorporation of EdU into replicating DNA.[1][2] Subsequently, a fluorescently labeled azide (B81097) reacts with the alkyne group of EdU in a highly specific and covalent manner, forming a stable triazole ring.[2][3] This "click" reaction enables the sensitive and robust detection of cells that were actively synthesizing DNA during the EdU labeling period.[2] When combined with a DNA content stain, this technique allows for the precise quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

Principle of EdU Incorporation and Detection

The EdU assay is a two-step process. First, the thymidine analog EdU is fed to cells in culture or administered to an animal, where it is incorporated into DNA during replication.[2] Second, the incorporated EdU is detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of click chemistry.[2] A fluorescently labeled azide specifically reacts with the alkyne group on the EdU molecule, resulting in a stable, fluorescently labeled DNA strand.[1][2]

Caption: Principle of EdU incorporation and click chemistry detection.

Advantages of EdU over BrdU

| Feature | EdU Assay | BrdU Assay |

| Detection Method | Click Chemistry (Covalent Reaction) | Antibody-based |

| DNA Denaturation | Not required, preserving cell and DNA integrity.[1][2][3] | Required (acid, heat, or DNase), which can be harsh on cells.[3] |

| Protocol Time | Shorter and simpler protocol. | Longer and more complex protocol. |

| Sensitivity | Highly sensitive due to the small size of the detection molecule.[5] | Can have lower sensitivity and stoichiometry issues.[5] |

| Multiplexing | Highly compatible with antibody staining for multi-parameter analysis.[3][4] | DNA denaturation can destroy epitopes, limiting antibody choices.[4] |

| Signal-to-Noise | Generally higher signal-to-noise ratio.[6] | Can have higher background due to non-specific antibody binding. |

Experimental Protocols

This section provides a detailed protocol for EdU-based cell cycle analysis in mammalian cells using flow cytometry.

Materials and Reagents

-

This compound (EdU)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 or saponin-based buffer)

-

Click reaction cocktail components:

-

Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

-

Copper (II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

-

DNA content stain (e.g., DAPI, Propidium Iodide, or 7-AAD)

-

Flow cytometry tubes

-

Flow cytometer

Experimental Workflow

Caption: Experimental workflow for EdU cell cycle analysis by flow cytometry.

Step-by-Step Protocol

1. Cell Preparation and EdU Labeling

-

Culture cells to the desired confluency. Ensure cells are in the logarithmic growth phase.

-

Prepare a 10 mM stock solution of EdU in high-quality DMSO.

-